molecular formula C24H35N3O2 B6002767 1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol

1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol

Cat. No. B6002767
M. Wt: 397.6 g/mol
InChI Key: RINIZWWLDBKOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol, also known as L-755,507, is a selective beta-3 adrenergic receptor agonist. It has been shown to have potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders.

Mechanism of Action

1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol selectively activates the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and improved glucose metabolism. It has also been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
In animal models, 1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol has been shown to increase energy expenditure, reduce body weight and fat mass, improve glucose tolerance and insulin sensitivity, and decrease plasma triglyceride levels. It has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol in lab experiments is its selectivity for the beta-3 adrenergic receptor, which allows for specific investigation of the effects of beta-3 adrenergic receptor activation. However, one limitation is that its effects may vary depending on the species and strain of animal used, as well as the dose and duration of treatment.

Future Directions

For research on 1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol include investigating its potential therapeutic applications in humans, as well as further elucidating its mechanisms of action and effects on metabolism and inflammation. Additionally, combination therapies with other drugs targeting metabolic disorders may be explored.

Synthesis Methods

The synthesis of 1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol involves several steps, including the preparation of the key intermediate 3-{[(2-phenylethyl)amino]methyl}phenol, which is then coupled with 1-(4-ethyl-1-piperazinyl)-2-propanol in the presence of a coupling reagent. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to increase energy expenditure and improve glucose metabolism in animal models of obesity and type 2 diabetes. It has also been investigated for its effects on lipid metabolism, insulin sensitivity, and inflammation.

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[3-[(2-phenylethylamino)methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2/c1-2-26-13-15-27(16-14-26)19-23(28)20-29-24-10-6-9-22(17-24)18-25-12-11-21-7-4-3-5-8-21/h3-10,17,23,25,28H,2,11-16,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINIZWWLDBKOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CNCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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